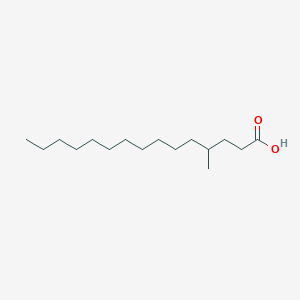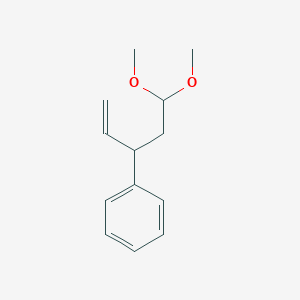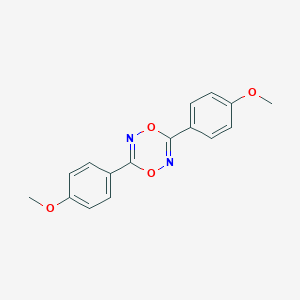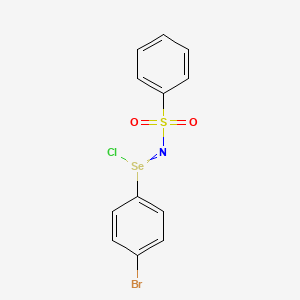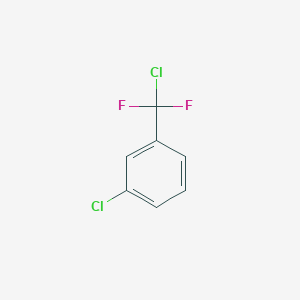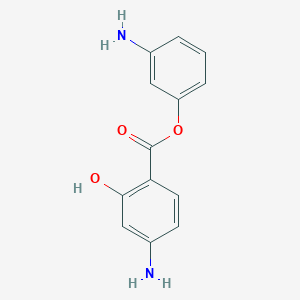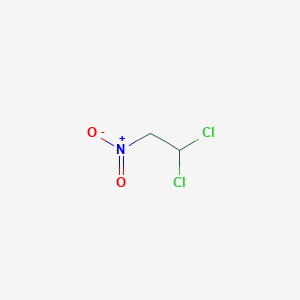![molecular formula C16H27ClN2O B14645426 1-[(Decanoylamino)methyl]pyridin-1-ium chloride CAS No. 53502-38-8](/img/structure/B14645426.png)
1-[(Decanoylamino)methyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Decanoylamino)methyl]pyridin-1-ium chloride is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a decanoylamino group attached to the pyridinium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Decanoylamino)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with decanoyl chloride in the presence of a base, followed by quaternization with methyl chloride. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine itself are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Decanoylamino)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-[(Decanoylamino)methyl]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 1-[(Decanoylamino)methyl]pyridin-1-ium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium compound with similar properties but lacking the decanoylamino group.
Cetylpyridinium chloride: Another quaternary ammonium compound with broad-spectrum antiseptic properties.
Uniqueness
1-[(Decanoylamino)methyl]pyridin-1-ium chloride is unique due to the presence of the decanoylamino group, which imparts specific lipophilic properties and enhances its interaction with biological membranes. This makes it particularly useful in applications requiring membrane disruption or modulation.
Propiedades
Número CAS |
53502-38-8 |
|---|---|
Fórmula molecular |
C16H27ClN2O |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
N-(pyridin-1-ium-1-ylmethyl)decanamide;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-2-3-4-5-6-7-9-12-16(19)17-15-18-13-10-8-11-14-18;/h8,10-11,13-14H,2-7,9,12,15H2,1H3;1H |
Clave InChI |
TWMJFQUFEAZUQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)



